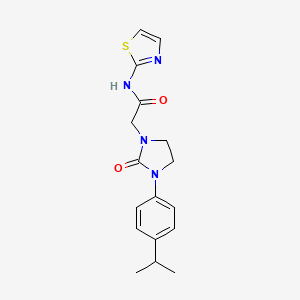
2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazolidinone Ring: This step involves the reaction of an appropriate amine with a carbonyl compound to form the imidazolidinone ring.
Introduction of the Thiazole Ring: The thiazole ring is introduced through a cyclization reaction involving a thioamide and a haloketone.
Coupling of the Phenyl Group: The isopropyl-substituted phenyl group is coupled to the imidazolidinone-thiazole intermediate through a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- **3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide
- **4-(4-isopropylphenyl)-1,3-thiazol-2-yl]acetonitrile
Uniqueness
What sets 2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical properties and potential applications. Its specific structure allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial applications.
生物活性
Chemical Structure and Properties
The compound , 2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide, features a complex structure that includes an imidazolidinone ring, an isopropylphenyl group, and a thiazole moiety. This combination suggests potential biological activity due to the presence of pharmacophoric elements commonly associated with medicinal chemistry.
Biological Activity
The biological activity of compounds with similar structures often includes:
- Antimicrobial Activity : Many derivatives containing thiazole and imidazolidinone rings exhibit significant antibacterial and antifungal properties. The thiazole ring is known for its ability to interact with biological membranes, potentially disrupting microbial cell integrity.
- Anticancer Potential : Compounds with imidazolidinone frameworks have been studied for their anticancer activities. They may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.
- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation, possibly through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
Case Studies
Several studies have explored the biological activities of related compounds:
- Antimicrobial Studies : A study on imidazolidinone derivatives indicated that modifications to the phenyl group significantly enhanced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.
- Anticancer Research : Research has demonstrated that thiazole-containing compounds can inhibit tumor growth in xenograft models by inducing cell cycle arrest and apoptosis in cancer cells.
- In Vivo Studies : Animal studies have shown that specific derivatives can reduce tumor size and improve survival rates when administered at therapeutic doses.
Data Table of Biological Activities
Here’s a summary table illustrating the biological activities observed in related compounds:
属性
IUPAC Name |
2-[2-oxo-3-(4-propan-2-ylphenyl)imidazolidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-12(2)13-3-5-14(6-4-13)21-9-8-20(17(21)23)11-15(22)19-16-18-7-10-24-16/h3-7,10,12H,8-9,11H2,1-2H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHDGYJQVYLQLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














